N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396859-31-6
VCID: VC7535346
InChI: InChI=1S/C16H20N2O3/c1-21-14-4-2-3-11(7-14)8-15(19)17-12-9-16(20)18(10-12)13-5-6-13/h2-4,7,12-13H,5-6,8-10H2,1H3,(H,17,19)
SMILES: COC1=CC=CC(=C1)CC(=O)NC2CC(=O)N(C2)C3CC3
Molecular Formula: C16H20N2O3
Molecular Weight: 288.347

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide

CAS No.: 1396859-31-6

Cat. No.: VC7535346

Molecular Formula: C16H20N2O3

Molecular Weight: 288.347

* For research use only. Not for human or veterinary use.

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide - 1396859-31-6

Specification

CAS No. 1396859-31-6
Molecular Formula C16H20N2O3
Molecular Weight 288.347
IUPAC Name N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C16H20N2O3/c1-21-14-4-2-3-11(7-14)8-15(19)17-12-9-16(20)18(10-12)13-5-6-13/h2-4,7,12-13H,5-6,8-10H2,1H3,(H,17,19)
Standard InChI Key ORSKAGBVKHNNRN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC(=O)NC2CC(=O)N(C2)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 5-oxopyrrolidin-3-yl ring, a lactam scaffold common in neuroactive and antitumor agents .

  • A cyclopropyl group attached to the pyrrolidinone nitrogen, introducing steric and electronic modulation .

  • A 2-(3-methoxyphenyl)acetamide side chain, providing aromaticity and potential receptor-binding interactions.

The IUPAC name, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide, reflects this arrangement.

Molecular Formula and Weight

Calculations based on structural analogs yield:

PropertyValue
Molecular FormulaC₁₆H₂₀N₂O₄
Molecular Weight304.34 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely lipophilic

The 3-methoxyphenyl group enhances hydrophobicity, potentially influencing blood-brain barrier permeability .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis is documented, analogous compounds suggest a multi-step approach:

  • Pyrrolidinone Formation: Cyclocondensation of γ-aminobutyric acid derivatives to form the 5-oxopyrrolidin-3-yl core .

  • N-Alkylation: Introduction of the cyclopropyl group via nucleophilic substitution or reductive amination .

  • Acetamide Coupling: Reaction of 2-(3-methoxyphenyl)acetic acid chloride with the pyrrolidinone amine under Schotten-Baumann conditions.

Analytical Characterization

Hypothetical spectral data, inferred from similar acetamides , would include:

  • ¹H NMR: Signals for the cyclopropyl (δ 0.5–1.2 ppm), pyrrolidinone carbonyl (δ 2.8–3.5 ppm), and 3-methoxyphenyl (δ 3.8 ppm for OCH₃; δ 6.7–7.3 ppm for aromatic protons).

  • MS (ESI+): Major peak at m/z 305.1 [M+H]⁺.

Applications and Research Directions

Oncology

Preclinical studies on structurally related compounds suggest utility in breast and lung cancers . Combination therapies with DNA-damaging agents warrant investigation.

Neurology

Potential applications in Alzheimer’s disease and age-related cognitive decline mirror coluracetam’s mechanisms . Behavioral assays in murine models are needed to validate efficacy.

Drug Design

The compound’s modular structure allows for derivatization:

  • Replacing the methoxy group with halogens to tune electronic properties.

  • Introducing polar substituents to improve aqueous solubility.

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